7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Activity
- Modified Coumarins Synthesis : Mannich bases of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4-ones exhibit tranquilizing and neuroleptic properties, indicating potential in neurological applications (Garazd, Panteleimonova, Garazd, & Khilya, 2003).
Chemical Structure and Properties
- Chromene Compounds Structure : Detailed structural analysis of chromene compounds like 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4-ones provides insight into their stabilization mechanisms and potential chemical applications (Huo, Yin, Jin, & Yang, 2005).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives exhibit significant antimicrobial activity, suggesting their potential use in developing new antibacterial and antifungal agents (Nandhikumar & Subramani, 2018).
Enzyme Inhibition
- Inhibition of Carbonic Anhydrases : Dihydroxycoumarin compounds, including derivatives of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4-ones, have been studied as inhibitors of human carbonic anhydrase enzymes, indicating potential therapeutic applications (Basaran, Sinan, Cakir, Bulut, Arslan, & Ozensoy, 2008).
Biotransformation Studies
- Biotransformation by Filamentous Fungi : Research on the biotransformation of coumarins using fungi highlights how these compounds can be chemically modified to produce analogs with significant pharmacological and chemical interest (Nascimento, Núñez, Santos, Aleu, Cunha, & Silva, 2019).
Spectral Analysis and Molecular Interactions
- Spectral Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of chromene derivatives have been reported, providing insights into their stability, reactivity, and potential for photovoltaic applications (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).
Colorimetric Detection Applications
- Colorimetric Detection of Thiols : Chromene derivatives have been developed as colorimetric probes for detecting thiol species, demonstrating applications in biochemical detection and analysis (Huo, Sun, Su, Chao, Zhi, & Yin, 2009).
Safety And Hazards
This involves examining any safety concerns associated with the compound, including its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.
Future Directions
This involves considering potential future research directions, including any unanswered questions about the compound, potential applications, and areas for further study.
I hope this general approach is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’ll do my best to provide information based on the available literature.
properties
IUPAC Name |
7,9-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-6-4-9(14)11-7-2-1-3-8(7)12(15)16-10(11)5-6/h4-5,13-14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDAPLLTAVOOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=CC(=C23)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415797 | |
Record name | 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
CAS RN |
83688-40-8 | |
Record name | 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.